

Advanced Mass Spectrometry Analysis of 2-(4-Bromophenyl)-5-methylpyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-methylpyrimidine

CAS No.: 174720-38-8

Cat. No.: B1270372

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Methodology, Fragmentation Mechanics, and Quantitative Protocols

Executive Summary

This technical guide details the mass spectrometric characterization of **2-(4-Bromophenyl)-5-methylpyrimidine** (CAS: 174720-38-8), a critical pharmacophore in the synthesis of endothelin receptor antagonists (e.g., Macitentan analogs) and kinase inhibitors.[1]

The bromophenyl-pyrimidine scaffold presents unique analytical challenges due to its halogenated isotopic signature and hydrophobic nature.[1] This document provides a self-validating LC-MS/MS workflow, focusing on Electrospray Ionization (ESI) mechanics, isotopic pattern recognition, and collision-induced dissociation (CID) pathways.[1]

Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Physicochemical Context & Ionization Strategy[1][2][3]

Understanding the molecule's electronic structure is prerequisite to selecting the ionization mode.

- Chemical Formula:
- Molecular Weight: ~249.11 g/mol (Average)
- Monoisotopic Mass: 248.00 (for) and 250.00 (for).
- Basicity: The pyrimidine ring contains two nitrogen atoms with lone pairs.[1] The N1/N3 atoms are proton acceptors.[1]
- Hydrophobicity: The 4-bromophenyl and 5-methyl substituents increase lipophilicity (Predicted LogP 3.2), necessitating organic-rich mobile phases.[1]

Ionization Choice: ESI Positive Mode

While APCI (Atmospheric Pressure Chemical Ionization) is viable for neutral aromatics, ESI+ (Electrospray Ionization in Positive Mode) is superior here due to the basicity of the pyrimidine nitrogens. Protonation

occurs readily at the pyrimidine ring, providing a stable precursor for MS/MS analysis.

Experimental Workflow (The "How")

This protocol is designed to be self-validating: the presence of the bromine doublet serves as an internal check for ionization success before any fragmentation analysis occurs.

Sample Preparation[4]

- Stock Solution: 1 mg/mL in Methanol (MeOH).
- Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

- Why: The formic acid ensures pre-column protonation, enhancing sensitivity in ESI+.

Liquid Chromatography (LC) Conditions

A C18 reverse-phase gradient is required to retain the hydrophobic scaffold while eluting polar matrix components early.[\[1\]](#)

Table 1: HPLC/UHPLC Gradient Parameters

Parameter	Setting
Column	Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or equivalent
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	2-5 μ L

Gradient Profile:

- 0.0 min: 10% B[\[1\]](#)
- 1.0 min: 10% B (Divert to waste to remove salts)
- 5.0 min: 95% B (Elution of analyte)
- 7.0 min: 95% B[\[1\]](#)
- 7.1 min: 10% B (Re-equilibration)

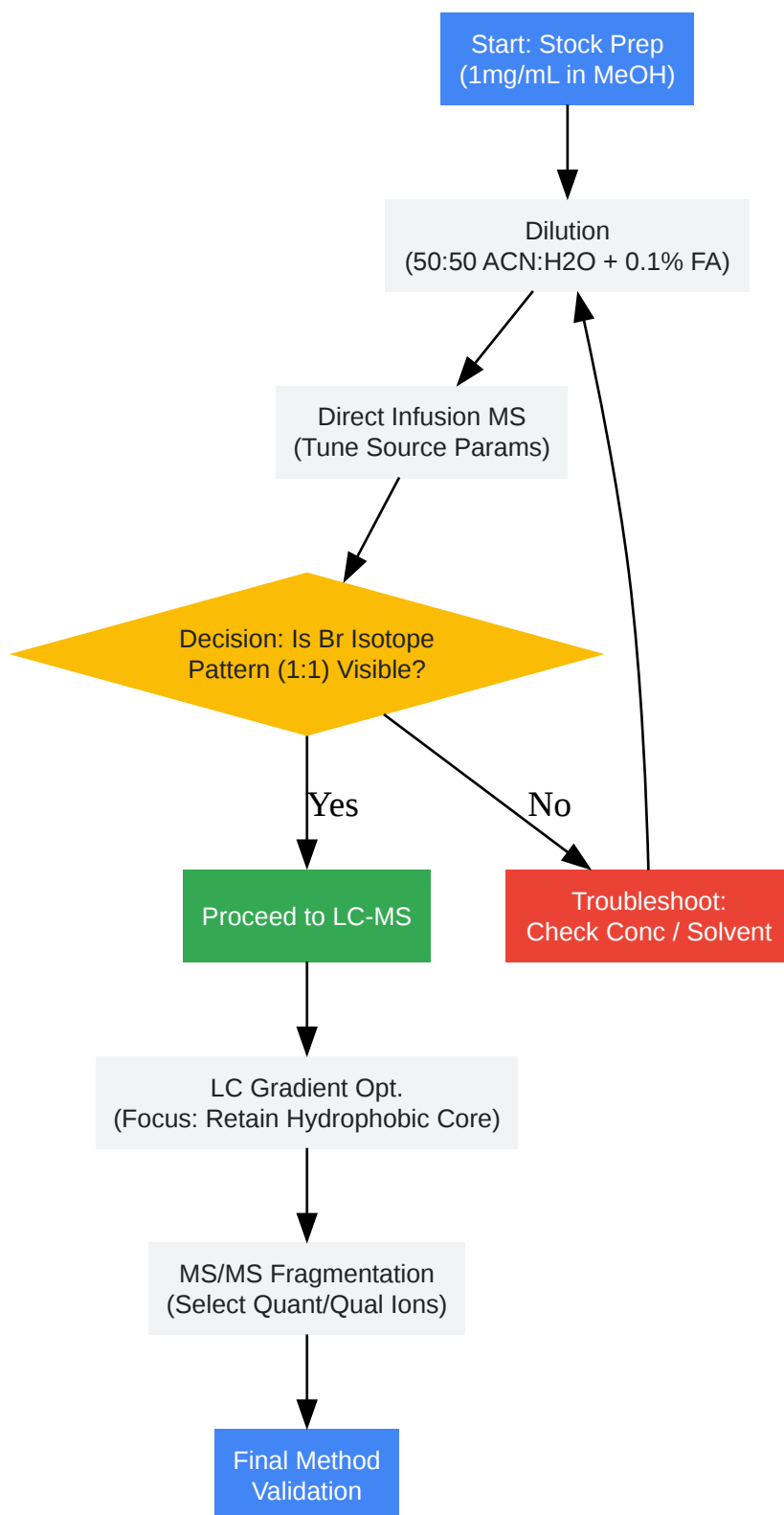
Mass Spectrometry Source Parameters

These settings are optimized for a generic Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

- Ionization: ESI Positive ()
- Spray Voltage: 3500 - 4500 V[1]
- Sheath Gas (N2): 40-50 arb units (High flow needed to desolvate the ACN-rich eluent).[1]
- Capillary Temp: 325°C

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for developing and validating the method, ensuring no steps are skipped in the verification process.



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Figure 1: Step-by-step logical workflow for method development and validation.

Fragmentation Analysis & Mechanism (The "What")

This is the core of the structural confirmation. The fragmentation of **2-(4-Bromophenyl)-5-methylpyrimidine** follows specific mechanistic rules governing heterocyclic aromatics.

The Isotopic Signature (MS1)

Before fragmentation, the full scan (MS1) provides the first confirmation. Bromine has two stable isotopes:

(50.7%) and

(49.3%).

- Result: You will observe two peaks of nearly equal intensity at m/z 249.0 and m/z 251.0.[1]
- Validation Rule: If the $M+2$ peak is missing or $<30\%$ of the M peak, the compound is not brominated or is a degradation product.

Collision-Induced Dissociation (MS2)

Upon collision with Argon/Nitrogen gas, the protonated molecule (

) undergoes dissociation.

Primary Pathway: Pyrimidine Ring Cleavage (Retro-Diels-Alder) Unlike simple aromatics, the pyrimidine ring often undergoes cleavage involving the loss of HCN (Hydrogen Cyanide, 27 Da) or

(Acetonitrile, 41 Da).

- Precursor: m/z 249.0 (isotope selected)[1]
- Fragment A (Loss of HCN): The pyrimidine ring opens and expels HCN.[1]
 - [1]

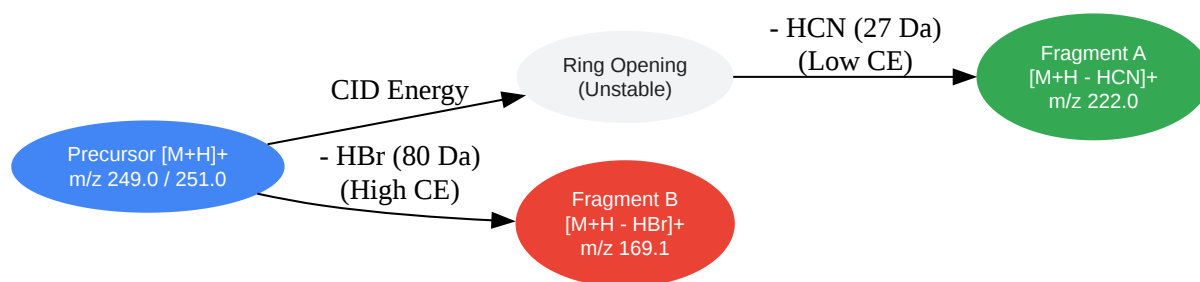
- Fragment B (Loss of Bromine): While aromatic C-Br bonds are strong, high collision energy (CE > 40 eV) can cleave the bromine.[1]
 - (Radical cation formation is less common in ESI, so neutral loss of HBr is the likely mechanism yielding a cation).

Table 2: Key MRM Transitions for Quantification

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
249.0 ()	222.0 (Loss of HCN)	25	Quantifier (Most abundant)
249.0 ()	169.0 (Loss of HBr)	45	Qualifier (Structural check)
251.0 ()	224.0 (Loss of HCN)	25	Confirmation (Isotope check)

Visualization: Fragmentation Pathway[1][5]

The following diagram maps the theoretical dissociation pathway, grounded in pyrimidine chemistry.



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Figure 2: Proposed fragmentation pathway showing the loss of HCN (characteristic of pyrimidines) and HBr.

Quality Control & Troubleshooting

To ensure Trustworthiness (the T in E-E-A-T), implement these controls:

- Carryover Check: The lipophilic nature of the bromophenyl group causes it to stick to injector ports.
 - Protocol: Inject a "Blank" (100% ACN) after every high-concentration standard.[1]
- Matrix Effects: Pyrimidines can suffer ion suppression in biological matrices (plasma/urine). [1]
 - Protocol: Use a deuterated internal standard (if available) or a structural analog (e.g., 2-phenylpyrimidine) to normalize signal.[1]

References

- Bolli, M. H., et al. (2012).[1][2] "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." [1][3][2] *Journal of Medicinal Chemistry*. [Link](#)
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- Creative Proteomics. "Pyrimidine Biosynthesis Analysis Service." [1] (Methodological grounding for pyrimidine LC-MS). [Link](#)
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- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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